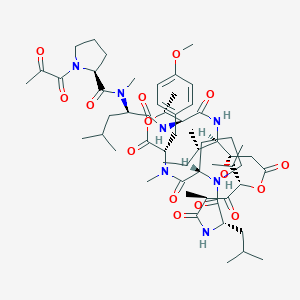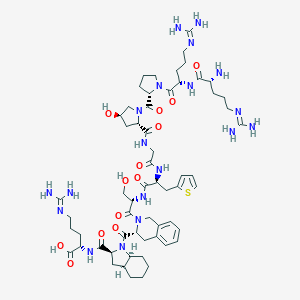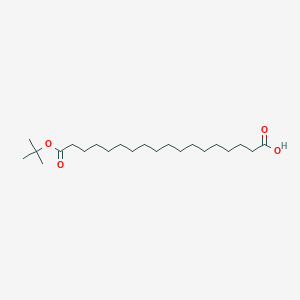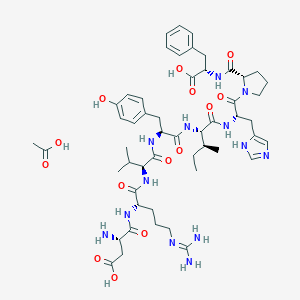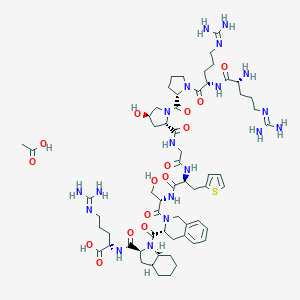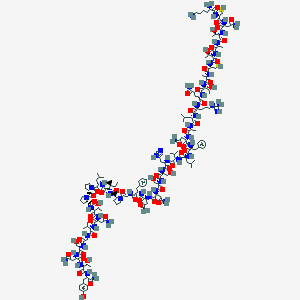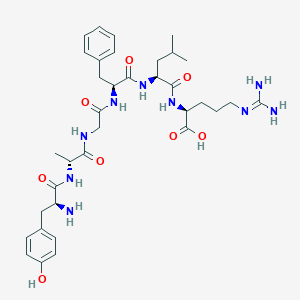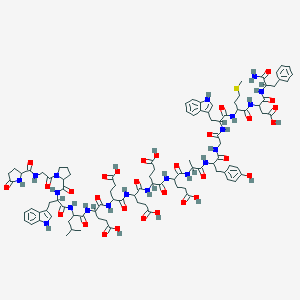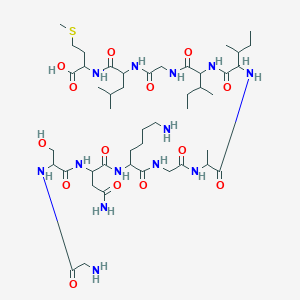
佐尼沙胺
概述
描述
左尼沙胺是一种合成化合物,属于磺酰胺类,其化学名称为 1,2-苯并异恶唑-3-甲磺酰胺。它主要用作抗惊厥药物,用于治疗成年人的部分性癫痫发作。 左尼沙胺还显示出治疗其他疾病的疗效,如帕金森病和路易体痴呆 .
作用机制
左尼沙胺发挥其抗惊厥作用的精确机制尚不清楚。据信它涉及多个途径:
钠通道阻滞: 左尼沙胺阻断电压依赖性钠通道,减少神经元的重复放电。
钙通道阻滞: 它也抑制 T 型钙通道,这些通道在神经元兴奋性中起作用。
GABA 受体调节: 左尼沙胺可以通过与 GABA 受体变构结合来增强γ-氨基丁酸 (GABA) 的抑制作用
类似化合物:
左乙拉西坦: 另一种用于治疗部分性癫痫发作的抗惊厥药。
卡马西平: 一种广泛使用的抗惊厥药和情绪稳定剂。
苯妥英钠: 一种用于控制癫痫发作的抗惊厥药
比较:
疗效: 左尼沙胺具有广泛的疗效,与左乙拉西坦和卡马西平类似,但它通常用作辅助治疗。
机制: 与主要作用于钠通道的卡马西平、苯妥英钠不同,左尼沙胺具有多种作用机制,包括对钙通道和 GABA 受体的影响。
科学研究应用
生化分析
Biochemical Properties
Zonisamide may act by blocking repetitive firing of voltage-gated sodium channels, leading to a reduction of T-type calcium channel currents or by binding allosterically to GABA receptors . This latter action may inhibit the uptake of the inhibitory neurotransmitter GABA while enhancing the uptake of the excitatory neurotransmitter glutamate .
Cellular Effects
Zonisamide has been found to enhance neurite elongation in cultured primary motor neurons and NSC34 cells in a concentration-dependent manner . It also protects against oxidative stress-induced cell death of primary motor neurons . In a mouse model of sciatic nerve autograft, zonisamide increased the size of axons distal to the transected site .
Molecular Mechanism
It may also bind allosterically to GABA receptors .
Temporal Effects in Laboratory Settings
Zonisamide has a long half-life (63-69h in healthy volunteers) which allows twice-daily, or even once-daily, dosing . It undergoes moderate metabolism in the liver, primarily acetylation to form N-acetyl zonisamide (20%) and reduction to form 2-sulfamoylacetylphenol (50%), the latter being subsequently glucuronidated .
Dosage Effects in Animal Models
In animal models, zonisamide is a broad-spectrum antiepileptic drug because it shows activity in models in which phenytoin, carbamazepine, and valproate are effective . There is a wide margin between doses of zonisamide that are effective in animal models of epilepsy and those that produce adverse effects in the central nervous system (CNS) of animals .
Metabolic Pathways
Zonisamide undergoes moderate metabolism in the liver, primarily acetylation to form N-acetyl zonisamide (20%) and reduction to form 2-sulfamoylacetylphenol (50%), the latter being subsequently glucuronidated . The reduction of zonisamide to 2-sulfamoylacetylphenol is mediated by the CYP3A4 isoenzyme .
Transport and Distribution
After oral ingestion, zonisamide is rapidly absorbed with a bioavailability of >90% . Its volume of distribution in adults is 1.0–1.9 L/kg, and plasma protein binding is 40% .
Subcellular Localization
Given its mechanism of action, it is likely that zonisamide is localized in the neuronal cells where it interacts with voltage-gated sodium channels and GABA receptors .
准备方法
合成路线和反应条件: 左尼沙胺可以通过多种方法合成,其中一种方法包括在碱(如吡啶)存在下,使 2-氨基苯并异恶唑与甲磺酰氯反应。 反应在温和条件下进行,通常在室温下进行,生成左尼沙胺 .
工业生产方法: 左尼沙胺的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的纯度和功效。 使用高效液相色谱 (HPLC) 和其他分析技术来监控合成和纯化过程很常见 .
化学反应分析
反应类型: 左尼沙胺经历几种类型的化学反应,包括:
氧化: 左尼沙胺可以被氧化形成各种代谢物。
还原: 该化合物可以被还原形成 2-磺酰胺乙酰苯酚,这是一种主要的代谢物。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠等还原剂。
取代: 甲磺酰氯等试剂用于取代反应.
主要形成的产物:
氧化: 各种氧化代谢物。
还原: 2-磺酰胺乙酰苯酚。
取代: 取代的磺酰胺衍生物.
相似化合物的比较
Levetiracetam: Another anticonvulsant used to treat partial seizures.
Carbamazepine: A widely used anticonvulsant and mood-stabilizing drug.
Phenytoin: An anticonvulsant used to control seizures
Comparison:
Efficacy: Zonisamide has a broad spectrum of efficacy, similar to levetiracetam and carbamazepine, but it is often used as an adjunctive therapy.
Mechanism: Unlike carbamazepine and phenytoin, which primarily act on sodium channels, zonisamide has multiple mechanisms of action, including effects on calcium channels and GABA receptors.
Side Effects: Zonisamide has a unique side effect profile, with common adverse effects including anorexia, somnolence, and dizziness
属性
IUPAC Name |
1,2-benzoxazol-3-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQNRHZMVUUOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046023 | |
| Record name | Zonisamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Zonisamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>31.8 [ug/mL] (The mean of the results at pH 7.4), Sparingly sol in chloroform, n-hexane. Sol in methanol, ethanol, ethyl acetate, and acetic acid., In water, 0.80 mg/L, temp not specified, 2.09e+00 g/L | |
| Record name | SID49666067 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Zonisamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00909 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ZONISAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7293 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Zonisamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
3.3X10-6 mm Hg at 25 °C /Estimated/ | |
| Record name | ZONISAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7293 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The mechanism of action by which zonisamide controls seizures has not been fully established. However, its antiepileptic properties may be due to its effects on sodium and calcium channels. Zonisamide blocks sodium channels and reduces voltage-dependent, transient inward currents, stabilizing neuronal membranes and suppressing neuronal hypersynchronization. It affects T-type calcium currents, but has no effect on L-type calcium currents. Zonisamide suppresses synaptically-driven electrical activity by altering the synthesis, release, and degradation of neurotransmitters, such as glutamate, gamma-aminobutyric acid (GABA), dopamine, serotonin (5-hydroxytryptamine [5-HT]), and acetylcholine. Furthermore, it binds to the GABA/benzodiazepine receptor ionophore complex without producing changes in chloride flux. _In vitro_ studies have suggested that zonisamide does not affect postsynaptic GABA or glutamate responses, nor the neuronal or glial uptake of [3H]-GABA., The exact method by which zonisamide exerts its anticonvulsant effect is unknown. Some in vitro studies suggest a blockade of sodium channels, with consequent stabilization of neuronal membranes and suppression of neuronal hypersynchronization, whereas other in vitro studies have shown zonisamide to suppress synaptically-driven electrical activity without affecting postsynaptic GABA or glutamate responses. It appears then, that zonisamide dose not potentiate the synaptic activity of GABA. Zonisamide also serves as a weak inhibitor of carbonic anhydrase., Epileptiform discharges and behavioral seizures may be the consequences of excess excitation associated with the neurotransmitter glutamate, or from inadequate inhibitory effects associated with gamma-aminobutyric acid (GABA). Synaptic effects of these neurotransmitters are terminated by the action of transporter proteins that remove amino acids from the synaptic cleft. Excitation initiated by the synaptic release of glutamate is attenuated by the action of glial transporters glutamate-aspartate transporter (GLAST) and glutamate transporter-1 (GLT-1), and the neuronal transporter excitatory amino-acid carrier-1 (EAAC-1). GABA is removed from synaptic regions by the action of the transporters proteins GABA transporter-1 (GAT-1) and GABA transporter-3 (GAT-3). Albino rats with chronic, spontaneous recurrent seizures induced by the amygdalar injection of eCl3 were treated for 14 days with zonisamide (ZNS) (40 mg/kg, ip). Control animals underwent saline injection into the same amygdalar regions. Treatment control for both groups of intracerebrally injected animals was ip injection of equal volumes of saline. Western blotting was used to measure the quantity of glutamate and GABA transporters in hippocampus and frontal cortex. ZNS caused increase in the quantity of EAAC-1 protein in hippocampus and cortex and down regulation of the GABA transporter GAT-1. These changes occurred in both experimental and ZNS treated control animals. These data show that the molecular effect of ZNS, with up-regulation of EAAC-1 and decreased production of GABA transporters, should result in increased tissue and synaptic concentrations of GABA. | |
| Record name | Zonisamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00909 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ZONISAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7293 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White needles from ethyl acetate | |
CAS No. |
68291-97-4 | |
| Record name | Zonisamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68291-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zonisamide [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068291974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zonisamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00909 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zonisamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzisoxazole-3-methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZONISAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/459384H98V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ZONISAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7293 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Zonisamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
161-163 °C, 160-163 °C, 161 - 163 °C | |
| Record name | Zonisamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00909 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ZONISAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7293 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Zonisamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary mechanisms of action of zonisamide in exerting its anticonvulsant effects?
A1: Zonisamide exhibits multiple mechanisms of action, primarily targeting neuronal excitability. It blocks voltage-gated sodium channels, reducing neuronal hyperexcitability. [] Additionally, it inhibits T-type calcium channels, further dampening neuronal firing. [, ]
Q2: Does zonisamide interact with neurotransmitter systems to exert its therapeutic effects?
A2: Yes, beyond its direct effects on ion channels, zonisamide also influences neurotransmitter systems. It indirectly inhibits glutamate receptors, reducing excitatory neurotransmission. [] Furthermore, it enhances the release of GABA, an inhibitory neurotransmitter, contributing to its anticonvulsant activity. []
Q3: How does zonisamide's modulation of neurotrophins contribute to its potential for treating nerve damage?
A3: Research suggests that zonisamide promotes nerve regeneration by inducing the expression of nerve growth factors (NGF, BDNF, NT4/5) and their receptors (Ntrk1, Ntrk2). This upregulation of neurotrophic factors likely contributes to the enhanced neurite elongation observed in preclinical studies. []
Q4: What is the molecular formula and weight of zonisamide?
A4: Zonisamide, a 1,2-benzisoxazole derivative, has the molecular formula C8H8N2O3S and a molecular weight of 212.23 g/mol. [, ]
Q5: Is there any spectroscopic data available for zonisamide?
A5: While the provided research papers do not delve into detailed spectroscopic analysis, standard characterization methods like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are routinely employed to confirm the structure and purity of zonisamide.
Q6: Are there studies investigating the stability of zonisamide in extemporaneously compounded oral suspensions?
A6: Yes, studies have examined the stability of zonisamide in various formulations, including oral suspensions. Research suggests that simple syrup and methylcellulose suspensions of zonisamide (10 mg/mL) prepared from commercially available capsules remained stable for at least 28 days at room temperature or under refrigeration. []
Q7: What are the implications of zonisamide's stability in different formulations for its clinical use?
A7: Understanding zonisamide's stability in various formulations is crucial for ensuring consistent dosing and therapeutic efficacy. Especially for patients who have difficulty swallowing tablets or capsules, stable and bioequivalent oral suspensions are essential for safe and effective treatment. []
Q8: What is the typical half-life of zonisamide, and what are the implications for its dosing regimen?
A8: Zonisamide exhibits a relatively long half-life of approximately 60 hours, permitting convenient once- or twice-daily administration. This prolonged half-life contributes to sustained therapeutic levels and improved patient compliance. []
Q9: How is zonisamide metabolized, and are there any pharmacogenetic considerations for its clinical use?
A9: Zonisamide undergoes hepatic metabolism primarily via cytochrome P450 enzymes, specifically CYP3A4, CYP2C19, and CYP3A5. While the research papers provided do not delve into pharmacogenomics, genetic variations in these enzymes could potentially influence zonisamide metabolism and contribute to interindividual variability in drug response. []
Q10: Has zonisamide shown efficacy in preclinical models of epilepsy?
A10: Yes, zonisamide has demonstrated significant anticonvulsant activity in various animal models of epilepsy. Studies have shown its effectiveness in suppressing seizures induced by electroshock, pentylenetetrazol (PTZ), and other convulsant agents. [, ]
Q11: Beyond its established role in epilepsy management, what other potential therapeutic applications of zonisamide are being explored?
A11: Research suggests that zonisamide might be beneficial for conditions beyond epilepsy, including Parkinson's disease, neuropathic pain, and migraine prophylaxis. Clinical trials have shown promising results for zonisamide as an adjunct therapy for Parkinson's disease, improving motor function and reducing "wearing-off" time. [, , ]
Q12: Has zonisamide demonstrated efficacy in ameliorating specific symptoms of Parkinson's disease in preclinical models?
A12: Yes, zonisamide has shown promising results in animal models of Parkinson's disease. Studies in MPTP-treated mice and marmosets revealed that while zonisamide did not prevent dopamine depletion, it did increase striatal dopamine turnover, suggesting a potential neuroprotective effect. []
Q13: What are the common adverse effects associated with zonisamide treatment, and how do they compare with other antiepileptic drugs?
A13: Zonisamide is generally well-tolerated, with most adverse events being mild to moderate in severity. The most frequently reported adverse effects include somnolence, dizziness, anorexia/weight loss, ataxia, agitation, and cognitive impairment. [] The incidence of these adverse events tends to decline with continued treatment. []
Q14: What analytical techniques are commonly employed to quantify zonisamide levels in biological fluids like plasma and breast milk?
A14: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used method for quantifying zonisamide concentrations in biological samples. This technique offers high sensitivity and selectivity for accurate measurement of zonisamide levels. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


